N-butyl-N-(4H-1,2,4-triazol-4-yl)amine
Description
N-butyl-N-(4H-1,2,4-triazol-4-yl)amine (chemical formula: C₆H₁₂N₄; molecular weight: 140.18 g/mol) is a triazole derivative characterized by a butyl group attached to the nitrogen atom of the 1,2,4-triazole ring. The compound’s structure (SMILES: CCCCNn1cnnc1) features a planar triazole core with a flexible alkyl chain, contributing to its physicochemical properties, such as moderate lipophilicity and solubility in polar aprotic solvents .
Properties
IUPAC Name |
N-butyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-3-4-9-10-5-7-8-6-10/h5-6,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIOHFMFFLZEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNN1C=NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-N-(4H-1,2,4-triazol-4-yl)amine can be synthesized through various synthetic routes. One common method involves the reaction of N-butylamine with 4H-1,2,4-triazole under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or water. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(4H-1,2,4-triazol-4-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of N-substituted triazole derivatives .
Scientific Research Applications
N-butyl-N-(4H-1,2,4-triazol-4-yl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-butyl-N-(4H-1,2,4-triazol-4-yl)amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Substituent Effects and Structural Diversity
The biological and chemical behavior of 1,2,4-triazole derivatives is heavily influenced by substituents. A comparative analysis is outlined below:
Key Observations :
Physicochemical Properties
- Lipophilicity : The butyl chain in the target compound (logP estimated ~1.5) offers higher lipophilicity than unsubstituted triazoles but lower than aryl-substituted analogs (e.g., logP ~2.8 for ).
- Solubility : Polar substituents (e.g., methoxy in ) improve aqueous solubility, while alkyl chains favor organic solvents .
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